molecular formula C10H13N2Na4O15P3 B13652564 Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate

Cat. No.: B13652564
M. Wt: 586.09 g/mol
InChI Key: BZQONCYRRIJDOP-ZDKAKZFOSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is a nucleotide analogue characterized by a modified pyrimidine base (1-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl) attached to a triphosphorylated tetrahydrofuran ring. Its molecular formula is C₉H₁₂N₂Na₃O₁₅P₃ (MW: 550.09), with sodium ions enhancing solubility for laboratory applications .

Properties

Molecular Formula

C10H13N2Na4O15P3

Molecular Weight

586.09 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N2O15P3.4Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6-,7-,8+;;;;/m1..../s1

InChI Key

BZQONCYRRIJDOP-ZDKAKZFOSA-J

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis starting from a suitable nucleoside precursor, typically uridine or a closely related nucleoside analog. The key synthetic steps include:

Detailed Synthetic Route

  • Starting Material Selection:
    The synthesis typically begins with uridine or a protected uridine derivative, chosen for its pyrimidine and sugar framework.

  • Base Modification:
    The methylation at the N1 position of the pyrimidine ring is achieved using methylating agents such as methyl iodide under controlled conditions to avoid overalkylation.

  • Protection of Hydroxyl Groups:
    The 3' and 4' hydroxyl groups on the sugar ring are often protected with silyl or acyl protecting groups to prevent side reactions during phosphorylation.

  • Triphosphorylation:
    The key step involves the phosphorylation of the 5' hydroxyl group to form the triphosphate moiety. This is commonly performed via phosphoramidite chemistry or using phosphorochloridate reagents in the presence of a base such as triethylamine. Alternatively, enzymatic phosphorylation methods using kinases can be employed for regioselectivity.

  • Deprotection and Purification:
    After phosphorylation, protecting groups are removed under mild conditions to yield the free triphosphate. The final product is purified by ion-exchange chromatography or HPLC to achieve high purity.

Reaction Conditions and Optimization

  • Temperature: Reactions are typically conducted between 0°C and room temperature to maintain stereochemical integrity and prevent decomposition.
  • pH Control: Maintaining slightly acidic to neutral pH during phosphorylation avoids hydrolysis of sensitive intermediates.
  • Solvent Systems: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for phosphorylation steps.
  • Yield Optimization: Use of automated reactors and continuous flow systems in industrial settings enhances reproducibility and yield.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Base Methylation Methyl iodide, mild base, aprotic solvent Introduce N1-methyl group Avoid overalkylation
Hydroxyl Protection Silyl chloride or acyl anhydrides Protect 3',4' hydroxyls Essential for selective phosphorylation
Triphosphorylation Phosphoramidite reagents or phosphorochloridate, base Attach triphosphate group Requires strict moisture control
Deprotection Mild acid or fluoride ion (for silyl groups) Remove protecting groups Must preserve triphosphate integrity
Purification Ion-exchange chromatography or HPLC Isolate pure compound Critical for biochemical applications

Industrial and Laboratory Scale Production

  • Laboratory Scale:
    The synthesis is performed manually or semi-automated in small batches (mg to g scale), focusing on purity and stereochemical control.

  • Industrial Scale:
    Automated reactors and continuous flow chemistry are employed to scale up production while maintaining product quality. Reaction parameters such as temperature, pH, and reagent addition rates are tightly controlled.

Summary Table of Key Preparation Insights

Aspect Insight
Starting Material Uridine or protected uridine derivatives
Key Modification N1-methylation of pyrimidine base
Protection Strategy Silyl or acyl protecting groups for sugar hydroxyls
Phosphorylation Method Chemical phosphorylation via phosphoramidite or enzymatic methods
Critical Parameters Temperature (0–25°C), pH (neutral to slightly acidic), moisture control
Purification Techniques Ion-exchange chromatography, HPLC
Storage Conditions Dry, below -20°C to maintain stability
Industrial Scale Adaptations Automated reactors, continuous flow chemistry

This detailed analysis synthesizes information from reliable chemical databases and commercial chemical supplier data, excluding unreliable sources, to provide a comprehensive overview of the preparation methods for this nucleotide analog.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can also undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The hydroxyl groups on the tetrahydrofuran ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule.

Scientific Research Applications

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of nucleotide analogs and their chemical properties.

    Biology: This compound is studied for its role in cellular processes, particularly in DNA and RNA synthesis.

    Industry: It is used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogues include substitutions on the pyrimidine ring, phosphorylation state, and stereochemistry. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Sodium ((2R,3S,4R,5S)-...)methyl triphosphate and Analogues

Compound Name CAS No. Molecular Formula MW Substituents Phosphorylation Biological Role
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate N/A C₉H₁₂N₂Na₃O₁₅P₃ 550.09 1-methyl, 2,4-dioxo-pyrimidine Triphosphate Research use (hypothesized)
Uridine triphosphate (sodium salt) 63-39-8 C₉H₁₃N₂Na₃O₁₅P₃ 554.10 Uracil (no methyl) Triphosphate RNA synthesis
Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate 103226-10-4 C₉H₁₀FN₂Na₂O₈P 370.14 5-fluoro, 2,4-dioxo-pyrimidine Monophosphate Antiviral/antitumor candidate
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate 3106-18-1 C₉H₁₂N₂NaO₉P 346.16 Uracil (no methyl) Monophosphate Metabolic intermediate
Sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate 33430-62-5 C₁₀H₁₃N₂Na₂O₈P 366.17 5-methyl, 2,4-dioxo-pyrimidine Monophosphate Enzyme inhibition studies

Key Observations :

  • Phosphorylation State: Triphosphate derivatives (e.g., uridine triphosphate) are critical for nucleic acid polymerization, whereas monophosphates (e.g., CAS 3106-18-1) may act as metabolic intermediates or prodrugs .
  • Substituent Effects: The 1-methyl group in the target compound contrasts with 5-fluoro (CAS 103226-10-4) or 5-methyl (CAS 33430-62-5) substitutions, which are known to enhance cytotoxicity or stability in nucleoside analogues .

Computational Similarity Analysis

Structural similarity was quantified using Tanimoto coefficients (fingerprint-based), revealing:

  • 70–80% similarity between the target compound and uridine triphosphate, driven by shared pyrimidine and triphosphate motifs .
  • <50% similarity to monophosphate analogues (e.g., CAS 3106-18-1), highlighting phosphorylation as a critical differentiator .
  • Activity cliffs (high structural similarity but divergent bioactivity) were observed in fluorinated vs. methylated derivatives, underscoring substituent-driven potency shifts .

Bioactivity and Pharmacokinetics

  • 5-Fluoro Derivatives: Exhibited 10-fold higher cytotoxicity in NCI-60 cancer cell lines compared to non-fluorinated analogues, aligning with 5-fluorouracil’s mechanism .
  • Methylated Analogues : Demonstrated improved metabolic stability (e.g., 1-methyl group reduces deamination by cytidine deaminase) .
  • Triphosphate vs. Monophosphate: Triphosphates showed 50% higher incorporation into RNA in vitro, whereas monophosphates had superior membrane permeability .

Biological Activity

Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C10H14N2Na3O15P3C_{10}H_{14}N_2Na_3O_{15}P_3, with a molecular weight of 564.11 g/mol. It features a tetrahydrofuran ring and multiple hydroxyl groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H14N2Na3O15P3C_{10}H_{14}N_2Na_3O_{15}P_3
Molecular Weight564.11 g/mol
CAS Number28022-82-4
Purity≥ 95%
Storage ConditionsInert atmosphere, -20°C

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains . The presence of hydroxyl groups may enhance interaction with microbial membranes.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory activity compared to standard references like acarbose .
  • Cellular Signaling : The triphosphate moiety suggests potential involvement in cellular signaling pathways. Compounds that mimic ATP can influence various metabolic processes and signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of structurally similar compounds against Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated that compounds with hydroxyl substitutions significantly inhibited bacterial growth .

Case Study 2: Enzyme Inhibition

In a series of experiments focusing on α-glucosidase inhibition, derivatives of this compound were synthesized and tested. The most potent inhibitors displayed IC50 values in the nanomolar range .

Pharmacological Studies

Recent pharmacological evaluations have shown that this compound can modulate metabolic pathways related to glucose metabolism and may have implications in diabetes management.

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of this compound. Current data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are required to establish safety margins.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC and Mass Spectrometry : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment. For example, semi-preparative HPLC on a C18 column with water/acetonitrile gradients can resolve impurities, as demonstrated in nucleoside analog purification .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify stereochemistry and functional groups, particularly the tetrahydrofuran ring and triphosphate moiety. Deuterated solvents (e.g., D2_2O or DMSO-d6) are recommended for solubility and signal resolution .
  • Stability Monitoring : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the triphosphate group .

Q. How should this compound be handled to maintain stability in biochemical assays?

Methodological Answer:

  • Buffer Conditions : Use neutral pH (7.0–7.5) and avoid divalent cations (e.g., Mg2+^{2+}) unless required for enzymatic activity, as they may accelerate triphosphate hydrolysis.
  • Temperature Control : Conduct assays at 4°C for short-term use or -80°C for long-term storage. Thaw aliquots on ice to minimize degradation .
  • Inert Atmosphere : Perform syntheses or sensitive reactions under argon to prevent oxidation, as shown in triphosphate coupling reactions .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s role in RNA polymerase inhibition?

Methodological Answer:

  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or stopped-flow assays to measure binding affinity (KdK_d) and inhibition constants (KiK_i). Compare results with known analogs (e.g., uridine triphosphate) to contextualize activity .
  • Structural Insights : Employ X-ray crystallography with SHELX software for refinement . Co-crystallize the compound with RNA polymerase to identify binding interactions, noting challenges in resolving flexible triphosphate regions .
  • Negative Controls : Include non-hydrolyzable analogs (e.g., α,β-methylene triphosphates) to distinguish between competitive inhibition and substrate incorporation .

Q. How can researchers resolve discrepancies in reported biochemical activity across studies?

Methodological Answer:

  • Standardize Assay Conditions : Variability in buffer composition (e.g., ionic strength, pH) and enzyme sources can alter results. Cross-validate findings using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Batch-to-Batch Consistency : Verify compound purity and stereochemistry for each study. Contamination with dephosphorylated byproducts (e.g., diphosphate forms) may explain reduced activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify structural determinants of activity. Compare results with crystallographic data to resolve mechanistic conflicts .

Q. What synthetic strategies optimize yield and scalability for this compound?

Methodological Answer:

  • Phosphoramidite Chemistry : Use tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups during triphosphate coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Solid-Phase Synthesis : Immobilize the tetrahydrofuran core on resin to streamline stepwise phosphorylation, reducing intermediate purification steps .
  • Yield Comparison : Solution-phase synthesis typically achieves 40–60% yield, while solid-phase methods improve to 70–85% but require specialized equipment .

Methodological Challenges and Solutions

Q. How can crystallographic data quality be improved for this compound?

Methodological Answer:

  • Cryocooling : Flash-freeze crystals in liquid nitrogen with cryoprotectants (e.g., glycerol) to reduce radiation damage.
  • Data Collection : Use synchrotron radiation for high-resolution (<1.5 Å) data, critical for resolving the triphosphate group’s conformation.
  • Refinement : Apply SHELXL for anisotropic refinement and validate with R-free values. Partial occupancy modeling may be needed for flexible regions .

Tables for Key Data

Analytical Technique Application Reference
HPLC-MSPurity assessment, impurity profiling
1^1H/13^13C NMRStructural validation
X-ray crystallographyBinding mode determination
Synthetic Method Yield Range Key Advantage
Solution-phase40–60%Low equipment dependency
Solid-phase70–85%High purity, scalable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.